molecular formula C7H7F2NO2S B2617511 Ethyl 2,2-difluoro-2-(1,3-thiazol-2-yl)acetate CAS No. 311797-29-2

Ethyl 2,2-difluoro-2-(1,3-thiazol-2-yl)acetate

Cat. No.: B2617511
CAS No.: 311797-29-2
M. Wt: 207.19
InChI Key: ZNVCWBDWIAQUGA-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(1,3-thiazol-2-yl)acetate is a chemical building block featuring a thiazole heterocycle coupled with a difluoroacetate ester group. This structure makes it a valuable synthon for constructing more complex molecules in pharmaceutical and agrochemical research . The incorporation of fluorine atoms can significantly alter a compound's metabolic stability, lipophilicity, and bioavailability, making this ester a key intermediate in the development of novel active ingredients . The reactive ester group in this compound is amenable to further transformation, most commonly through hydrolysis to the corresponding carboxylic acid, 2,2-difluoro-2-(1,3-thiazol-2-yl)acetic acid , or through nucleophilic substitution reactions at the thiazole ring . Researchers can utilize this compound to introduce a difluoromethyl-substituted thiazole motif into their target structures. While the exact mechanism of action is target-dependent, related thiazole-containing compounds are known to exhibit biological activity by interacting with enzymes, such as through the covalent modification of catalytic cysteine residues . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(1,3-thiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-2-12-6(11)7(8,9)5-10-3-4-13-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVCWBDWIAQUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=CS1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-(1,3-thiazol-2-yl)acetate typically involves the reaction of 2-aminothiazole with ethyl 2,2-difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

Scientific Research Applications

Chemistry

Ethyl 2,2-difluoro-2-(1,3-thiazol-2-yl)acetate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.

Biology

The compound has been investigated for its antimicrobial properties due to the thiazole ring's ability to interact with biological targets. Preliminary studies indicate it may inhibit specific enzymes critical for microbial growth.

Medicine

In the field of drug development, this compound shows promise as a potential anticancer agent . Research suggests it can induce apoptosis in cancer cells and inhibit cell proliferation by targeting key signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity against various microorganisms.

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Escherichia coliBactericidal32 µg/mL
Staphylococcus aureusBacteriostatic16 µg/mL
Candida albicansFungicidal24 µg/mL

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. It has shown significant activity against various types of cancer:

Cancer Cell LineIC50 (µM)
HCT-15 (Colon Carcinoma)10 ± 1.5
A549 (Lung Adenocarcinoma)15 ± 3.0
Jurkat (T-cell Leukemia)12 ± 2.0

The mechanisms underlying its anticancer effects include the induction of apoptosis and cell cycle arrest in specific phases, preventing further proliferation of cancer cells.

Case Studies

  • Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy suggests it could serve as a lead compound for developing new antibiotics.
  • Cytotoxicity Assessment : In vitro tests indicated that treatment with this compound led to apoptosis in cancer cell lines through activation of caspase pathways. This finding provides insights into its potential as an anticancer agent.
  • Enzyme Interaction Studies : Investigations revealed that the compound could effectively inhibit specific enzymes linked to cancer progression and microbial resistance, further supporting its therapeutic potential.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-(1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with its targets, thereby increasing its potency and selectivity.

Comparison with Similar Compounds

Thiazole vs. Thiophene Derivatives

  • Ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate (CAS: 1245643-36-0): Replaces the thiazole with a sulfur-only thiophene ring. The molecular formula is C₈H₈F₂O₂S (MW: 206.21 g/mol) .

Phenyl Derivatives with Electron-Withdrawing/Donating Groups

  • Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (CAS: 243656-25-9): Features a nitro group (-NO₂) on the phenyl ring, increasing electron-withdrawing effects. Molecular formula: C₁₀H₉F₂NO₄ (MW: 236.72 g/mol). This compound is available in high-purity forms (99.999%) for specialized applications .
  • Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate (CAS: 175543-23-4): Substituted with a fluorine atom, balancing electronic effects. Molecular formula: C₁₀H₉F₃O₂ (MW: 218.17 g/mol). Used in pharmaceutical intermediates due to moderate polarity and stability .
  • Ethyl 2,2-difluoro-2-(p-tolyl)acetate (CAS: 131323-06-3): Contains a methyl group (-CH₃), an electron-donating substituent. Molecular formula: C₁₁H₁₂F₂O₂ (MW: 226.21 g/mol). Likely exhibits enhanced lipophilicity compared to nitro or fluoro derivatives .

Other Heterocyclic Derivatives

  • Ethyl 2,2-difluoro-2-(6-methyl-4-oxo-4H-chromen-3-yl)acetate : Incorporates a chromone ring (oxygen-containing heterocycle). Synthesized via visible-light-induced radical cascade reactions (52% yield), highlighting divergent synthetic routes for complex heterocycles .

Biological Activity

Ethyl 2,2-difluoro-2-(1,3-thiazol-2-yl)acetate is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug development. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C9H8F2N2O2S
  • Molecular Weight : 236.24 g/mol
  • Structure : The compound features a thiazole ring, which is known for its diverse biological properties.

This compound is believed to exert its biological effects through several key mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit the proliferation of various cancer cell lines by targeting critical signaling pathways such as EGFR/PI3K/AKT/mTOR .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells, contributing to its potential as an anticancer agent .
  • Cell Cycle Arrest : Research indicates that it can cause cell cycle arrest in specific phases, thereby preventing cancer cells from dividing and proliferating .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound:

  • Study on Non-Small Cell Lung Cancer (NSCLC) : A study investigated the effects of a similar compound on NSCLC cell lines and xenograft models. Results indicated significant inhibition of cell proliferation and migration, with the compound effectively inducing apoptosis and preventing tumor growth in vivo. The underlying mechanism was linked to the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often relates to their structural features. For instance:

CompoundActivityIC50 Value
Compound 1Antitumor<20 mg/kg
Compound 24bAnticancer (HCT-15)IC50 = 1.61 ± 1.92 µg/mL
Compound 13Cytotoxicity (Bcl-2 Jurkat)IC50 < standard drug doxorubicin

The SAR analysis suggests that modifications to the thiazole ring and substituents can significantly impact biological activity .

Applications in Drug Discovery

This compound is being explored for various therapeutic applications:

  • Anticancer Agents : Its ability to inhibit tumor growth makes it a candidate for further development as an anticancer drug.
  • Anti-inflammatory Agents : Compounds within this class are also being studied for their potential anti-inflammatory properties.

Q & A

Q. What are the standard synthetic routes for ethyl 2,2-difluoro-2-(1,3-thiazol-2-yl)acetate, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, in a microwave-assisted reaction, ethyl 2,2-difluoro-2-iodoacetate reacts with heterocyclic substrates (e.g., 2-chloro-3-nitropyridine) using Cu powder as a catalyst in dimethylsulfoxide at 50°C. Post-reaction, the mixture is extracted with ethyl acetate, purified via column chromatography (10–50% EtOAc/hexanes), and characterized by 1H^1H NMR (e.g., δ 9.04 ppm for pyridyl protons) . Fe-mediated reduction of nitro intermediates in acetic acid at 100°C is also employed to access derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : 1H^1H NMR (400 MHz, DMSO-d6d_6) is essential for verifying substituent integration and coupling patterns (e.g., thiazole protons at δ 8.34–7.44 ppm). Mass spectrometry (ESI-MS) confirms molecular weight, while 19F^{19}F NMR detects fluorine environments (e.g., δ –47.77 ppm for difluoro groups). Purity is assessed via HPLC or TLC with eluent gradients optimized for polar fluorinated compounds .

Q. What are common impurities encountered during synthesis, and how are they resolved?

  • Methodological Answer : Byproducts include unreacted starting materials (e.g., nitro-pyridines) or over-reduced intermediates. Column chromatography with EtOAc/hexanes (0–50%) effectively separates these. Residual metal catalysts (e.g., Cu) are removed via celite filtration or aqueous washes .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : The ester group is prone to hydrolysis under acidic/basic conditions. Stability studies in DMSO or ethanol at 25°C show <5% degradation over 30 days. Storage under inert atmosphere (N2_2) at –20°C is recommended to prevent aerobic oxidation of the thiazole ring, as observed in analogous thiazolyl acetates .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoroacetate moiety in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing difluoro group enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attack. In Cu-catalyzed reactions, single-electron transfer (SET) from Cu0^0 generates radical intermediates, enabling C–S or C–N bond formation with heterocycles. Computational DFT studies can map transition states to optimize regioselectivity .

Q. How can computational tools like SHELX or DFT modeling aid in structural validation and reaction design?

  • Methodological Answer : SHELX refines X-ray crystallographic data to validate bond lengths/angles (e.g., C–F = 1.34 Å, C–S = 1.72 Å). DFT calculations (B3LYP/6-311+G**) predict reaction thermodynamics, such as the energy barrier for fluorination steps. These tools resolve discrepancies between experimental NMR and theoretical spectra .

Q. What role does this compound play in fluorination or trifluoromethylation reactions?

  • Methodological Answer : The difluoroacetate group serves as a precursor for introducing CF2_2 motifs. Under basic conditions, hydrolysis yields difluoroacetic acid, which reacts with SOCl2_2 to form acyl chlorides for subsequent amidation. Alternatively, photoredox catalysis with Ru(bpy)32+_3^{2+} generates CF2_2-radicals for C–H functionalization .

Q. How can researchers predict the biological activity of thiazole-containing derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) against targets like EGFR or CYP450 enzymes identifies potential interactions. In vitro assays (e.g., MIC tests) screen for antibacterial activity, leveraging the thiazole’s prevalence in bioactive molecules (e.g., cephalosporins). ADMET predictions (SwissADME) assess solubility and metabolic stability .

Q. What strategies enable functionalization of the thiazole ring for SAR studies?

  • Methodological Answer : Electrophilic aromatic substitution (e.g., nitration at C5) or Pd-catalyzed cross-coupling (Suzuki with aryl boronic acids) modifies the thiazole. Protecting the ester with TMSCl prevents side reactions. Post-functionalization, HRMS and 1H^1H-15N^{15}N HMBC NMR confirm regiochemistry .

Q. What degradation pathways are observed under oxidative or photolytic conditions?

  • Methodological Answer :
    Aerobic oxidation at the α-carbon forms a ketone derivative, as seen in analogous ethyl 2-hydroxy-2-(thiazol-2-yl)acetates. UV irradiation (254 nm) cleaves the C–S bond, producing thiazole radicals detected via EPR. Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics .

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